molecular formula C17H13FN2O B2397307 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1006449-76-8

1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2397307
CAS No.: 1006449-76-8
M. Wt: 280.302
InChI Key: CALCJOQPGARTOC-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorobenzyl group attached to the pyrazole ring, which is further substituted with a phenyl group and an aldehyde functional group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the fluorobenzyl group: This step often involves the use of 4-fluorobenzyl bromide in a nucleophilic substitution reaction.

    Addition of the phenyl group: This can be accomplished through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a suitable palladium catalyst.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and bases or acids for substitution and condensation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors that mediate cellular signaling .

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c18-16-8-6-13(7-9-16)10-20-11-15(12-21)17(19-20)14-4-2-1-3-5-14/h1-9,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALCJOQPGARTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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